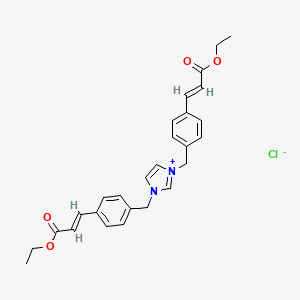
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is a chemical compound with the molecular formula C8H12BrN3·2HCl. It is a derivative of piperidine and pyrazole, characterized by the presence of a bromine atom on the pyrazole ring. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-bromo-1H-pyrazole with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The bromine atom on the pyrazole ring plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester: A similar compound with a carboxylic acid ester group.
4-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride: A derivative with a methyl group on the pyrazole ring.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)piperidine 2HCl is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H14BrCl2N3 |
|---|---|
Poids moléculaire |
303.02 g/mol |
Nom IUPAC |
4-(4-bromopyrazol-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H12BrN3.2ClH/c9-7-5-11-12(6-7)8-1-3-10-4-2-8;;/h5-6,8,10H,1-4H2;2*1H |
Clé InChI |
GQFBSQOBVPXNRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2C=C(C=N2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester](/img/structure/B14050024.png)
![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)











